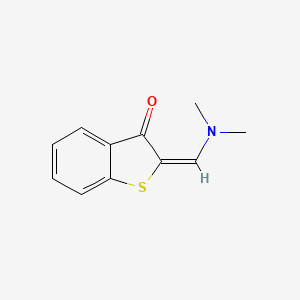![molecular formula C19H15BrN4O2 B15027119 9-(3-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15027119.png)
9-(3-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-BROMOPHENYL)-2-(FURAN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-BROMOPHENYL)-2-(FURAN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.
Attachment of the furan ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazoloquinazoline derivatives have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific compound might exhibit similar activities.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific biological pathways. The compound’s structure suggests potential activity against certain diseases, although specific studies would be needed to confirm this.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 9-(3-BROMOPHENYL)-2-(FURAN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE would depend on its specific biological target. Generally, triazoloquinazoline derivatives might interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenyl-2-(furan-2-yl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: Lacks the bromine substituent.
9-(3-Chlorophenyl)-2-(furan-2-yl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: Contains a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in 9-(3-BROMOPHENYL)-2-(FURAN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE might confer unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C19H15BrN4O2 |
|---|---|
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
9-(3-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H15BrN4O2/c20-12-5-1-4-11(10-12)17-16-13(6-2-7-14(16)25)21-19-22-18(23-24(17)19)15-8-3-9-26-15/h1,3-5,8-10,17H,2,6-7H2,(H,21,22,23) |
InChI-Schlüssel |
VFXICYCBRLWNBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=CC=CO4)N2)C5=CC(=CC=C5)Br)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15027036.png)
![1-Benzyl-1-(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)piperidinium](/img/structure/B15027042.png)
![methyl 2-{1-[3-methoxy-4-(pentyloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15027043.png)
![5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B15027051.png)
![4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15027052.png)
![2-[(3-imino-13,13-dimethyl-4,8-diphenyl-9-sulfanylidene-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B15027057.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027062.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027072.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15027074.png)
![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B15027079.png)
![ethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027094.png)

![7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027109.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027113.png)
